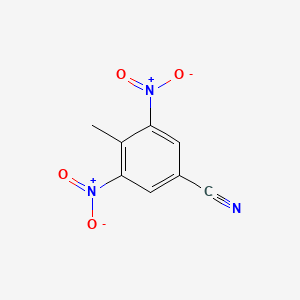

4-Methyl-3,5-dinitrobenzonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C8H5N3O4 |

|---|---|

Molekulargewicht |

207.14 g/mol |

IUPAC-Name |

4-methyl-3,5-dinitrobenzonitrile |

InChI |

InChI=1S/C8H5N3O4/c1-5-7(10(12)13)2-6(4-9)3-8(5)11(14)15/h2-3H,1H3 |

InChI-Schlüssel |

XLZYQRLDGGJMDI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C#N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for 4 Methyl 3,5 Dinitrobenzonitrile and Its Analogs

De Novo Synthesis Approaches from Precursor Aromatic Systems

The de novo synthesis of 4-methyl-3,5-dinitrobenzonitrile typically starts with readily available aromatic compounds, which are then systematically functionalized.

Regioselective Nitration Strategies for Benzonitrile Derivatives

One of the most direct routes involves the nitration of 4-methylbenzonitrile. This method utilizes a mixture of concentrated nitric acid and sulfuric acid to introduce two nitro groups onto the benzene (B151609) ring. The electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group direct the incoming nitro groups to the 3 and 5 positions, yielding this compound. smolecule.com

Directed Functionalization of Tolunitrile Precursors to Yield Nitrobenzonitriles

The synthesis can also commence from tolunitrile precursors. The methyl group on the tolunitrile ring is an ortho-, para-director for electrophilic substitution. libretexts.orgchemguide.co.uk Therefore, nitration of p-tolunitrile (B1678323) would be expected to yield a mixture of products, including the desired 3,5-dinitro derivative, alongside other isomers. Careful control of reaction conditions is crucial to maximize the yield of the target compound. The presence of the electron-withdrawing nitrile group deactivates the ring, making the nitration require forcing conditions.

Multi-Step Synthesis Schemes Utilizing Benzenoid Building Blocks

A more versatile approach involves building the molecule from simpler benzenoid structures. For instance, one could start with a compound like 3,5-dinitrobenzoic acid. chemicalbook.com This acid can be converted to its corresponding amide, which is then dehydrated to form the nitrile group. The synthesis of 3,5-dinitrobenzoic acid itself can be achieved through the nitration of benzoic acid. chemicalbook.com Another potential starting material is 4-methyl-3,5-dinitrobenzoic acid, which could be converted to the target nitrile. sigmaaldrich.com

Functional Group Interconversion and Transformation Pathways

An alternative strategy to de novo synthesis is the modification of functional groups on a pre-functionalized benzene ring.

Introduction of the Nitrile Group via Cyanation Reactions

The nitrile group can be introduced onto a suitably substituted benzene ring through cyanation reactions. For example, a precursor such as 4-chloro-3,5-dinitrobenzene could potentially undergo nucleophilic aromatic substitution with a cyanide salt to yield this compound, assuming the methyl group is already present. More commonly, a Sandmeyer-type reaction on a corresponding aniline (B41778) derivative or a Rosenmund-von Braun reaction on an aryl halide can be employed. The Sandmeyer reaction involves the diazotization of an amine followed by treatment with a copper(I) cyanide salt. The Rosenmund-von Braun reaction directly converts an aryl halide to a nitrile using copper(I) cyanide.

Another synthetic route could involve the reaction of 3,5-dinitrobenzoyl chloride with sodium cyanide. smolecule.com This would form the nitrile, and subsequent methylation would be required.

Electrophilic and Nucleophilic Substitution for Methyl Group Incorporation

The incorporation of the methyl group can be achieved through electrophilic or nucleophilic substitution reactions. Friedel-Crafts alkylation of 3,5-dinitrobenzonitrile (B189459) with a methylating agent like methyl halide in the presence of a Lewis acid catalyst could introduce the methyl group. However, the strongly deactivating effect of the two nitro groups and the nitrile group makes electrophilic substitution challenging.

A more plausible approach would be a nucleophilic aromatic substitution pathway. For instance, a precursor with a good leaving group at the 4-position, such as 4-chloro-3,5-dinitrobenzonitrile, could react with an organometallic reagent like a methyl Grignard reagent or an organocuprate in a nucleophilic substitution reaction to introduce the methyl group.

Summary of Synthetic Strategies

| Strategy | Starting Material(s) | Key Reactions |

| De Novo Synthesis | ||

| Regioselective Nitration | 4-Methylbenzonitrile | Nitration (HNO₃, H₂SO₄) |

| Directed Functionalization | p-Tolunitrile | Nitration |

| Multi-Step Synthesis | Benzoic acid, 3,5-Dinitrobenzoic acid | Nitration, Amidation, Dehydration |

| Functional Group Interconversion | ||

| Cyanation | 3,5-Dinitroaniline derivative | Sandmeyer Reaction (NaNO₂, CuCN) |

| 4-Halo-3,5-dinitrobenzene derivative | Rosenmund-von Braun Reaction (CuCN) | |

| 3,5-Dinitrobenzoyl chloride | Reaction with Sodium Cyanide | |

| Methylation | 3,5-Dinitrobenzonitrile | Friedel-Crafts Alkylation (Challenging) |

| 4-Chloro-3,5-dinitrobenzonitrile | Nucleophilic Substitution (Organometallic Reagents) |

Optimization of Nitration Conditions for Enhanced Yield and Selectivity

The conventional synthesis of this compound typically involves the nitration of 4-methylbenzonitrile. smolecule.com This electrophilic aromatic substitution reaction utilizes a nitrating mixture, commonly composed of concentrated nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring at the 3 and 5 positions. smolecule.comnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.gov

The efficiency of this process is highly dependent on the reaction conditions. Key parameters that are often optimized to enhance yield and selectivity include:

Temperature: Nitration reactions are typically exothermic. Controlling the temperature is crucial to prevent over-nitration or side reactions.

Molar Ratios of Reactants: The stoichiometry of the nitrating agents relative to the substrate influences the degree of nitration.

Reaction Time: Sufficient time is required for the reaction to proceed to completion.

Concentration of Acids: The strength of the acid mixture affects the rate of nitronium ion formation.

In a study on the nitration of a different substrate, O-methylisouronium sulfate (B86663), optimization using a kinetic model identified a sulfuric acid mass fraction of 94%, a reaction temperature of 40°C, and a specific molar ratio of reactants as optimal for achieving high conversion. beilstein-journals.org While the substrate differs, the principles of optimizing these parameters are broadly applicable to the nitration of aromatic compounds like 4-methylbenzonitrile.

| Parameter | Optimized Condition (for O-methylisouronium sulfate nitration) |

| Sulfuric Acid Mass Fraction | 94% |

| Reaction Temperature | 40 °C |

| Molar Ratio (Nitrating Agent:Substrate) | 4.4:1 |

| Residence Time | 12.36 minutes |

| Data adapted from a study on O-methylisouronium sulfate nitration, illustrating optimization principles. |

The electron-withdrawing nature of the nitrile group and the methyl group's directing effects on the aromatic ring of 4-methylbenzonitrile guide the incoming nitro groups to the meta positions. The strong electron-withdrawing properties of the nitro groups make the resulting dinitro compound less susceptible to further electrophilic attack, contributing to the stability of the final product. nih.gov

Advanced Catalytic Systems in this compound Synthesis

Recent advancements in catalysis offer promising avenues for more efficient and selective synthesis of nitroaromatic compounds.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. youtube.com In the context of C-N bond formation, transition-metal-catalyzed reactions have become a cornerstone. nih.gov For instance, rhodium and iridium complexes have been effectively used in direct C-H amination reactions using organic azides as the nitrogen source. nih.gov This approach is atom-economical and avoids the use of harsh oxidants. nih.gov While not directly applied to this compound in the reviewed literature, these principles of C-N bond formation through homogeneous catalysis could potentially be adapted for its synthesis or the synthesis of its analogs. The development of such methods would involve the strategic use of directing groups to guide the C-N bond formation to the desired positions on the aromatic ring. nih.gov

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and recyclability. nih.gov In the realm of aromatic functionalization, palladium-catalyzed reactions are prominent for C-H arylation of heterocycles. nih.govrsc.org Cobalt-based heterogeneous catalysts have also been developed for the reductive coupling of dinitroarenes with aldehydes in water, demonstrating the potential for green chemistry applications. nih.gov For the synthesis of nitroaromatics, solid acid catalysts like molybdenum trioxide have shown promise in mechanochemical nitration, offering a solvent-free alternative to traditional methods. serdp-estcp.milresearchgate.net

| Catalyst Type | Application | Advantages |

| Palladium-based | C-H arylation of heterocycles | Well-developed, versatile |

| Cobalt-based | Reductive coupling of dinitroarenes | Use of non-noble metal, applicable in aqueous media |

| Molybdenum trioxide | Mechanochemical nitration | Solvent-free, solid acid catalyst |

The development of metal-free catalytic systems is a significant step towards more sustainable chemical processes. google.com For nitration, reagents like N-nitrosaccharin have been explored as alternatives to harsh mineral acids, offering broader functional group compatibility. researchgate.net Another approach involves the use of mesoporous graphitic carbon nitride (C₃N₄) to activate benzene for Friedel-Crafts reactions, avoiding metal chlorides and halogenated compounds. rsc.org While direct metal-free catalysis for the dinitration of 4-methylbenzonitrile is not explicitly detailed, these emerging strategies highlight a clear trend towards avoiding metal-based reagents in aromatic functionalization.

Sustainable and Green Chemistry Aspects in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound.

Solvent-free synthesis and mechanochemistry represent significant strides in green chemistry by reducing or eliminating the use of hazardous organic solvents. nih.govresearchgate.netjmchemsci.commdpi.com Mechanochemical nitration, achieved through ball milling, has been successfully applied to various aromatic compounds. serdp-estcp.mildtic.mil This technique involves milling the organic precursor with a solid catalyst and a nitrate (B79036) salt, which serves as the nitronium source. serdp-estcp.mildtic.mil Research has shown that the reaction rate and yield can be enhanced by using solid catalysts with high acidity, such as molybdenum trioxide. serdp-estcp.mil

A study on the mechanochemical nitration of toluene (B28343) to produce mononitrotoluene demonstrated yields exceeding 60%. researchgate.net Another example is the solvent-free Ullmann coupling reaction to synthesize 2,2′-dinitrobiphenyl in quantitative yield using a high-speed ball milling technique. nih.gov These examples underscore the potential of mechanochemistry to provide a cleaner and more efficient pathway for the synthesis of nitroaromatic compounds, including potentially this compound.

| Green Chemistry Approach | Description | Example Application |

| Solvent-Free Synthesis | Reactions are conducted without a solvent medium. | Ullmann coupling of 2-iodonitrobenzene. nih.gov |

| Mechanochemistry | Chemical reactions are induced by mechanical energy (e.g., ball milling). | Nitration of toluene using sodium nitrate and a catalyst. researchgate.net |

Utilization of Biocatalytic Approaches in Nitroaromatic Chemistry

The industrial synthesis of nitroaromatic compounds has traditionally relied on methods that often require harsh conditions, such as the use of strong acids and high temperatures, which can lead to poor selectivity and significant environmental impact. digitellinc.comacs.org Biocatalysis has emerged as a powerful and environmentally benign alternative, offering mild reaction conditions and high selectivity. digitellinc.comacs.org

Enzymatic nitration, in particular, presents an attractive approach. acs.org While the direct biocatalytic nitration of aromatic compounds is still an emerging field, several enzymatic strategies have been developed. digitellinc.comacs.org For instance, peroxidases, such as horseradish peroxidase (HRP), can catalyze the oxidative nitration of electron-rich aromatic compounds in the presence of hydrogen peroxide and a nitrite (B80452) source. digitellinc.com Another avenue involves the use of nitroreductases, which are flavoenzymes capable of reducing nitroaromatic compounds to their corresponding arylamines. nih.govresearchgate.net These enzymes have a broad substrate scope and are versatile, finding applications in biocatalysis and bioremediation. researchgate.net

The selective reduction of nitro groups is a significant challenge in biocatalysis, often resulting in a mixture of intermediates. nih.gov However, recent advancements in photoenzymatic systems, combining the selectivity of enzymes with the power of light, have shown promise in achieving selective conversions of nitroarenes. nih.gov Furthermore, cofactor-free biocatalytic hydrogenation using enzymes like NiFe hydrogenase supported on carbon black has demonstrated high efficiency in converting various nitrobenzene (B124822) derivatives to their corresponding anilines with excellent yields. chemrxiv.org

While direct enzymatic synthesis of this compound has not been extensively documented, the principles of biocatalysis in nitroaromatic chemistry provide a strong foundation for future development. The application of enzymes for either the selective nitration of a precursor like 4-methylbenzonitrile or the selective reduction of a related polynitrated compound could offer a greener synthetic route.

Atom Economy and Process Efficiency Considerations for this compound Production

For the synthesis of this compound, traditional nitration methods using a mixture of nitric and sulfuric acids often result in a low atom economy and a high E-factor due to the large excess of acids and the generation of significant waste streams. nih.gov

To enhance the greenness of the synthesis, several strategies can be employed:

Catalytic Systems: The use of solid acid catalysts or recyclable acid systems can minimize waste generation compared to stoichiometric use of strong acids.

Solvent Selection: Choosing environmentally benign solvents or, ideally, solvent-free conditions can significantly reduce the environmental impact of the process.

Process Intensification: The use of microreactors can offer improved mixing, heat transfer, and safety, leading to higher yields and selectivity in shorter reaction times. A continuous kilogram-scale process for the synthesis of 1,3,5-trimethyl-2-nitrobenzene in a microreactor demonstrated a significant reduction in sulfuric acid consumption and reaction time compared to traditional batch reactors. researchgate.net

The table below illustrates a comparative analysis of different synthetic approaches based on green chemistry metrics.

| Metric | Traditional Nitration | Biocatalytic Approach (Hypothetical) |

| Atom Economy | Low | Potentially High |

| E-Factor | High | Low |

| Solvent Usage | High (often chlorinated) | Aqueous media |

| Energy Consumption | High (heating/cooling) | Low (mild conditions) |

| Catalyst | Stoichiometric strong acids | Recyclable enzyme |

This table presents a qualitative comparison. Quantitative data would require specific experimental results for the biocatalytic synthesis of this compound.

By focusing on these green chemistry principles, the production of this compound can be made more sustainable and economically viable.

Process Scale-Up and Engineering Considerations in Laboratory Synthesis

The transition of a synthetic route from the laboratory to a larger, pilot-plant scale presents a unique set of challenges and requires careful consideration of various engineering parameters. richmanchemical.com For the synthesis of this compound, which involves highly exothermic nitration reactions, safety and process control are paramount.

Key considerations for the scale-up of this synthesis include:

Reactor Design and Material of Construction: The reactor must be able to withstand the corrosive nature of the nitrating agents. Glass-lined or Hastelloy reactors are often preferred. richmanchemical.com The design should also allow for efficient heat removal to control the reaction temperature and prevent runaway reactions.

Mixing and Mass Transfer: Ensuring efficient mixing is crucial for maintaining a homogeneous reaction mixture and achieving consistent product quality. Inadequate mixing can lead to localized "hot spots" and the formation of undesired byproducts. The choice of agitator and its speed are critical parameters. richmanchemical.com

Heat Management: Nitration reactions are highly exothermic. A robust cooling system is essential to maintain the desired reaction temperature. This can be achieved through reactor jackets, internal cooling coils, or external heat exchangers.

Dosing of Reagents: The controlled addition of the nitrating agent is critical for safety and selectivity. Gradual addition allows for better temperature control and minimizes the accumulation of unreacted reagents.

Work-up and Product Isolation: The procedure for quenching the reaction and isolating the product must be carefully designed to ensure safety and maximize yield. This may involve controlled addition to ice-water and subsequent filtration and washing of the solid product. osti.gov

Process Analytical Technology (PAT): The implementation of in-situ monitoring techniques (e.g., infrared spectroscopy, calorimetry) can provide real-time information about the reaction progress, allowing for better control and optimization of the process.

A study on the pilot-scale electrochemical reduction of nitroaromatics highlighted the importance of overcoming mass transfer limitations to improve reactor efficiency. dtic.milepa.gov Similarly, the scale-up of the synthesis of other energetic materials has demonstrated the need for careful control of reaction conditions and the development of robust isolation procedures. osti.gov The use of continuous flow reactors can also mitigate many of the challenges associated with batch scale-up, offering enhanced safety, better process control, and easier scalability. researchgate.net

The successful scale-up of the synthesis of this compound requires a multidisciplinary approach, combining the expertise of chemists and chemical engineers to ensure a safe, efficient, and reproducible process.

Elucidation of Reaction Mechanisms and Diverse Chemical Transformations of 4 Methyl 3,5 Dinitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Pathways of 4-Methyl-3,5-dinitrobenzonitrile

The aromatic ring of this compound is significantly electron-deficient, making it highly susceptible to nucleophilic attack. This is a classic example of nucleophilic aromatic substitution (SNAr), a reaction pathway that is central to the chemical transformations of this compound. The presence of two nitro groups and a nitrile group strongly activates the ring towards such substitutions by stabilizing the negatively charged intermediate formed during the reaction. smolecule.com

Regioselectivity and Scope of Nucleophilic Displacement of Nitro Groups

In SNAr reactions, the incoming nucleophile preferentially attacks specific positions on the aromatic ring. For this compound, computational studies indicate that nucleophilic attack is favored at the 4-position, which is para to the nitrile group. smolecule.com This occurs despite the potential steric hindrance from the adjacent methyl group. The strong electron-withdrawing resonance effect of the nitrile group, combined with those of the nitro groups, effectively stabilizes the negative charge that develops on the ring during the formation of the intermediate.

The scope of nucleophiles that can participate in these displacement reactions is broad, encompassing various alkoxides, amines, and other nucleophilic species. The reaction of this compound with sodium methoxide (B1231860) in methanol, for instance, has been studied in the context of forming Meisenheimer complexes. smolecule.com

Meisenheimer Complex Formation and Stability in SNAr Reactions

A key feature of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com This complex is a 1:1 adduct formed between the electron-poor aromatic compound and the nucleophile. wikipedia.org In the case of this compound, the attack of a nucleophile, such as a methoxide ion, at an activated carbon atom leads to the formation of a Meisenheimer complex where the negative charge is delocalized across the aromatic system and, importantly, onto the oxygen atoms of the nitro groups. wikipedia.orgyoutube.com

Electronic and Steric Effects Influencing SNAr Reaction Kinetics

The kinetics of SNAr reactions involving this compound and its derivatives are influenced by both electronic and steric factors. Electronically, the powerful electron-withdrawing nature of the nitro and nitrile groups is the primary driver of the reaction, as it lowers the energy of the transition state leading to the Meisenheimer complex. smolecule.com

Steric effects, primarily from the methyl group at the 4-position, can also play a role. While nucleophilic attack is directed to the 4-position, the steric hindrance from the methyl group can influence the rate of reaction. For instance, kinetic studies of ring-closure reactions of derivatives of this compound have been shown to follow pseudo-first-order kinetics. smolecule.com The rate of these reactions is dependent on factors such as temperature, with an increase in temperature leading to a significant increase in the observed rate constant.

| Parameter | Value (25°C) | Value (60°C) |

| k_obs (s⁻¹) | 5.7 × 10⁻⁵ | 3.2 × 10⁻³ |

| ΔH‡ (kJ/mol) | 89.4 | |

| Kinetic data for a ring-closure reaction of a this compound derivative, demonstrating the effect of temperature on the reaction rate. smolecule.com |

Reduction Chemistry of Nitro and Nitrile Moieties in this compound

The nitro and nitrile groups of this compound can be selectively reduced to yield a variety of other functional groups, significantly expanding the synthetic utility of this compound.

Selective Reduction of Nitro Groups to Amino Functionalities

The reduction of nitroaromatic compounds to their corresponding amines is a fundamental transformation in organic synthesis, as the resulting amino group serves as a versatile handle for further functionalization. jsynthchem.com The selective reduction of one or both nitro groups in this compound can be achieved using various reducing agents.

A common method for the selective reduction of a single nitro group in polynitroarenes is the Zinin reduction, which typically employs reagents like sodium sulfide (B99878) or ammonium (B1175870) sulfide. stackexchange.com The regioselectivity of this reduction can be influenced by the other substituents on the aromatic ring. For instance, in dinitroanilines, the nitro group ortho to the amino group is preferentially reduced. stackexchange.com While specific studies on the Zinin reduction of this compound are not detailed in the provided context, the general principles of selective nitro group reduction would apply.

More modern methods, such as the use of sodium borohydride (B1222165) in the presence of a transition metal catalyst like Ni(PPh₃)₄, have been developed for the efficient reduction of nitro compounds to amines. jsynthchem.com This system is effective for reducing nitroaromatics under mild conditions. jsynthchem.com

Transformative Reduction of the Nitrile Group to Aldehydes or Amines

The nitrile group of this compound can also undergo reduction to form either an aldehyde or a primary amine, depending on the reaction conditions and the reducing agent employed.

Reduction of the nitrile to an aldehyde can be accomplished using reagents such as diisobutylaluminium hydride (DIBAL-H). This reaction proceeds through an imine intermediate which is then hydrolyzed to the aldehyde.

Alternatively, the nitrile group can be fully reduced to a primary amine (in the form of a benzylic amine) using stronger reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides another route to introduce an amino functionality into the molecule, complementing the reduction of the nitro groups.

Chemo- and Regioselective Hydrogenation Methodologies

The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically valuable transformation. In the case of dinitrotoluenes, the regioselectivity of the reduction is influenced by both electronic and steric factors, as well as the reaction conditions.

For instance, in 2,4-dinitrotoluene, the 4-nitro group is preferentially reduced by alkaline sulfides. This is attributed to the hyperconjugation effect of the methyl group, which increases the negative charge on the para-positioned nitro group, making it more susceptible to reduction. stackexchange.com Conversely, under acidic conditions with stannous chloride, the 2-nitro group is preferentially reduced due to the inductive (+I) effect of the methyl group, which makes the ortho nitro group more positive upon protonation. stackexchange.com

While specific studies on this compound are not prevalent in the provided results, general principles of selective nitro group reduction can be applied. The Zinin reduction, which employs sulfide, hydrosulfide, or polysulfide ions, is a classic method for the selective reduction of one nitro group in dinitro or trinitro compounds. echemi.comstackexchange.com The reactivity of the reducing agent can be modulated, for example, by preparing sodium polysulfide (Na₂Sₙ) with varying amounts of sulfur, which can influence the yield of the desired monoamino product. stackexchange.com

Catalytic hydrogenation offers a greener alternative to stoichiometric reductants. The choice of catalyst and support is crucial for achieving high selectivity. For the selective hydrogenation of m-dinitrobenzene to m-nitroaniline, ruthenium-based catalysts have shown promise. For example, Ru/Al₂O₃ exhibits high selectivity (>97%), and its activity can be significantly enhanced by doping with tin oxide (SnOₓ). mdpi.comresearchgate.net The electronic interaction between Ru and SnOₓ is believed to facilitate the adsorption of the nitro group and enhance the reaction rate. researchgate.net Palladium nanoparticles supported on nitrogen-functionalized active carbon have also been reported as highly active and selective catalysts for the hydrogenation of various nitroarenes to their corresponding anilines under mild conditions.

The selective reduction of dinitrotoluene isomers has also been investigated using ascorbate (B8700270) ion, demonstrating that under specific conditions, certain isomers can be reduced while others remain unaffected. dtic.mil

Table 1: Methodologies for Selective Nitro Group Reduction

| Substrate | Reagent/Catalyst | Product(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,4-Dinitrotoluene | Alkaline sulfides | 2-Nitro-4-aminotoluene (major) | Preferential reduction of the 4-nitro group due to hyperconjugation. | stackexchange.com |

| 2,4-Dinitrotoluene | Acidic stannous chloride | 4-Nitro-2-aminotoluene | Preferential reduction of the 2-nitro group due to inductive effect. | stackexchange.com |

| m-Dinitrobenzene | Ru-SnOₓ/Al₂O₃ | m-Nitroaniline | High selectivity (>97%) and activity. SnOₓ doping enhances reaction rate. | mdpi.comresearchgate.net |

| Dinitro/Trinitro compounds | Sodium Polysulfide (Zinin Reduction) | Monoamino derivatives | A classic method for selective reduction of one nitro group. | echemi.comstackexchange.com |

| 2,4-Dinitrotoluene | Zero-valent iron and ozone | 2,4-Diaminotoluene and subsequent oxidation products | Integrated reductive/oxidative process for degradation. | nih.gov |

Reactions Involving the Methyl Group of this compound

The methyl group on the aromatic ring of this compound is a site for various chemical transformations, including functionalization, oxidation, and halogenation.

The methyl group of toluene (B28343) and its derivatives can undergo functionalization. While specific examples for this compound are not detailed, general reactions of methylbenzenes are informative. For instance, the phototransformation of TNT (2,4,6-trinitrotoluene) can lead to the oxidation of the methyl group, forming benzaldehydes among other products. wikipedia.org

The oxidation of the methyl group in nitrotoluenes is a potential side reaction during nitration, especially in the presence of free nitrogen dioxide, and can be highly exothermic. wikipedia.org

Halogenation of methylbenzene can occur either on the aromatic ring or on the methyl group, depending on the reaction conditions. Substitution on the methyl group, known as free radical halogenation, is promoted by UV light or the use of a radical initiator. libretexts.orgyoutube.com This reaction proceeds via a free radical mechanism and can lead to the sequential replacement of all three hydrogen atoms of the methyl group, resulting in mono-, di-, and tri-halogenated products. libretexts.org For example, the reaction of methylbenzene with chlorine in the presence of UV light can produce (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene. libretexts.org Bromination is generally more selective than chlorination in these reactions. youtube.com

Table 2: Halogenation Reactions of Methylbenzene

| Reaction Type | Conditions | Product(s) | Notes | Reference(s) |

|---|---|---|---|---|

| Ring Halogenation | Lewis acid catalyst (e.g., AlCl₃, Fe), no UV light | 2- and 4-halomethylbenzene | Electrophilic aromatic substitution. | libretexts.orgmasterorganicchemistry.com |

| Methyl Group Halogenation | UV light or radical initiator | (Halomethyl)benzene, (Dihalomethyl)benzene, (Trihalomethyl)benzene | Free radical substitution. | libretexts.orgyoutube.com |

As mentioned above, the halogenation of the methyl group proceeds through a free radical mechanism. The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Cl-Cl) by UV light or heat, generating halogen radicals. These radicals then abstract a hydrogen atom from the methyl group to form a benzyl (B1604629) radical, which then reacts with another halogen molecule to form the halogenated product and a new halogen radical, thus propagating the chain reaction. youtube.com The stability of the benzylic radical intermediate influences the reaction's facility.

Cyclization and Rearrangement Reactions of this compound Derivatives

Derivatives of this compound, particularly those where one or both nitro groups have been reduced to amino groups, can undergo intramolecular cyclization reactions to form heterocyclic systems.

A common and important cyclization reaction is the formation of benzimidazoles from o-phenylenediamine (B120857) derivatives. If one nitro group of this compound is selectively reduced to an amine, and the other nitro group is also reduced, the resulting diamine can react with various electrophiles to form a benzimidazole (B57391) ring.

A versatile one-step method for synthesizing benzimidazoles involves the reductive cyclization of o-nitroanilines with aldehydes using sodium dithionite (B78146) (Na₂S₂O₄). organic-chemistry.org This method is applicable to a wide range of substrates and functional groups. organic-chemistry.org Another approach involves the one-pot reductive cyclocondensation of 2-nitroanilines with aromatic aldehydes using zinc dust and sodium bisulfite in water. pcbiochemres.com The synthesis of benzimidazoles can also be achieved by the condensation of o-phenylenediamines with formic acid. youtube.com

A specific example of intramolecular cyclization involves the product of the substitution of the 5-nitro group of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole with the anion of thioglycolanilide. This product undergoes intramolecular cyclization through an oxidative nucleophilic hydrogen substitution in the benzene (B151609) ring. researchgate.net

Table 3: Synthesis of Benzimidazoles from Nitroaniline Derivatives

| Starting Materials | Reagents | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| o-Nitroanilines and aldehydes | Sodium dithionite (Na₂S₂O₄) | 2-Substituted benzimidazoles | Reductive cyclization | organic-chemistry.org |

| 2-Nitroanilines and aromatic aldehydes | Zn dust, NaHSO₃, water | 2-Substituted benzimidazoles | One-pot reductive cyclocondensation | pcbiochemres.com |

| o-Phenylenediamine and formic acid | Formic acid | Benzimidazole | Condensation | youtube.com |

| 4-Bromo-2-nitroaniline | Sodium metabisulfite, then formic acid | 5-Bromobenzimidazole | Reduction followed by condensation | google.com |

Formation of Heterocyclic Scaffolds Utilizing Nitrile Reactivity

The nitrile group of this compound serves as a versatile precursor for the synthesis of various nitrogen-containing heterocycles. The strong electron-withdrawing nature of the two nitro groups enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack, which is the cornerstone of many cyclization reactions.

Common heterocyclic systems that can be synthesized from nitriles include tetrazoles, triazines, and oxadiazoles.

Tetrazoles: The [2+3] cycloaddition reaction between a nitrile and an azide (B81097), typically sodium azide, is a well-established method for the synthesis of 5-substituted tetrazoles. For this compound, this reaction would involve the addition of an azide ion to the cyano group, followed by cyclization to yield 5-(4-methyl-3,5-dinitrophenyl)tetrazole. Metal catalysts or ammonium chloride can be used to facilitate this reaction. organic-chemistry.orgnih.govnih.gov

1,3,5-Triazines: The synthesis of 1,3,5-triazines can be achieved through the trimerization of nitriles or by their reaction with other nitrogen-containing compounds like dicyandiamide (B1669379). organic-chemistry.org For instance, the reaction of this compound with dicyandiamide under basic conditions could potentially lead to the formation of a 2,4-diamino-6-(4-methyl-3,5-dinitrophenyl)-1,3,5-triazine. nih.gov

1,2,4-Oxadiazoles: These heterocycles can be prepared via a multistep sequence starting from the nitrile. nih.gov First, this compound would be converted to the corresponding amidoxime (B1450833) by reaction with hydroxylamine (B1172632). This intermediate can then be acylated with a carboxylic acid, and subsequent cyclodehydration would furnish the 3,5-disubstituted 1,2,4-oxadiazole. nih.govresearchgate.net For example, reaction with acetic anhydride (B1165640) would yield 3-methyl-5-(4-methyl-3,5-dinitrophenyl)-1,2,4-oxadiazole. The synthesis of related 5-(3,5-dinitrophenyl)-1,3,4-oxadiazole-2-amine derivatives has been reported starting from 3,5-dinitrobenzohydrazide. nih.gov

| Starting Nitrile Analogue | Reagents | Heterocyclic Product | Reference |

| Primary alcohol/aldehyde derived nitriles | NaN3 | Tetrazoles | organic-chemistry.org |

| Primary alcohol/aldehyde derived nitriles | Dicyandiamide | Triazines | organic-chemistry.org |

| DNA-conjugated aryl nitriles | 1. Hydroxylamine2. Carboxylic acid3. Heat | 1,2,4-Oxadiazoles | nih.gov |

| 3,5-Dinitrobenzoic acid derived hydrazide | CS2, KOH | 1,3,4-Oxadiazole-2-thiol | nih.govresearchgate.net |

Isomerization and Rearrangement Studies under Varied Conditions

Research on the specific isomerization and rearrangement of this compound is not extensively documented in the public domain. However, studies on related nitroaromatic compounds suggest potential pathways for such transformations under thermal or photochemical conditions.

One possible rearrangement could involve the migration of a nitro group. For instance, thermal rearrangement of 1,4-dinitroimidazole to C-nitro isomers has been observed at elevated temperatures (100-140°C). nih.gov A similar process for this compound is mechanistically conceivable, though likely requiring significant energy input due to the stability of the aromatic ring.

Another area of interest is the formation of Meisenheimer complexes. While not a true isomerization of the starting material, the reaction of electron-deficient aromatics like dinitrobenzenes with nucleophiles leads to the formation of these stable anionic σ-adducts. nih.govyoutube.com The formation of a Meisenheimer complex has been noted for this compound when reacted with sodium methoxide in methanol. smolecule.com In this equilibrium, the methoxide ion attacks the aromatic ring, forming a resonance-stabilized anionic complex. The positions of the nitro groups are crucial for the stabilization of the negative charge.

Studies on the thermal cis-to-trans isomerization of azobenzene (B91143) derivatives bearing a nitro group have shown that the process is highly influenced by solvent polarity, with polar solvents favoring a rotational mechanism around the N=N bond. longdom.org While not directly applicable to the structure of this compound, this highlights that nitro groups can play a significant role in the energetics of isomerization processes in other molecular scaffolds.

| Compound | Conditions | Type of Transformation | Observed Products/Intermediates | Reference |

| 1,4-Dinitroimidazole | Heat (100-140°C) | Rearrangement | C-nitro isomers, denitration products | nih.gov |

| 2-Chloro-5-nitropyrimidine | Alicyclic amines | Nucleophilic Aromatic Substitution | Meisenheimer complex intermediate discussed | nih.gov |

| 4-Anilino-4'-nitroazobenzene | Thermal | Cis-trans isomerization | Trans isomer | longdom.org |

| This compound | Sodium methoxide/methanol | Meisenheimer complex formation | Methoxy(3,5-dinitrophenyl)methanimine | smolecule.com |

Photoinduced and Electrochemical Transformations of this compound

The electron-deficient nature of this compound makes it susceptible to transformations initiated by light or by the transfer of electrons in electrochemical cells.

Photolytic Degradation Mechanisms and Intermediates

Direct photolysis of this compound is expected to be inefficient. However, its degradation can be significantly enhanced through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH). researchgate.net

Studies on the photodegradation of the related compound 4-chloro-3,5-dinitrobenzoic acid (CDNBA) have shown that processes like UV/H₂O₂ and vacuum ultraviolet (VUV) photolysis are effective for its mineralization. researchgate.net The primary mechanism involves the attack of hydroxyl radicals on the aromatic ring, leading to the formation of hydroxylated intermediates. Subsequent ring-opening and further oxidation would lead to the formation of smaller organic acids and eventually mineralization to CO₂, water, and inorganic ions.

Potential intermediates in the photodegradation of this compound, by analogy with other nitroaromatics, could include:

Hydroxylated derivatives, where a hydroxyl group is added to the aromatic ring.

Phenolic compounds formed after the displacement of a nitro group.

Products resulting from the oxidation of the methyl group, such as the corresponding carboxylic acid (4-cyano-2,6-dinitrobenzoic acid) or benzyl alcohol. It is important to note that photodegradation can sometimes lead to the formation of intermediates that are more toxic than the parent compound. researchgate.net

Electrochemical Reduction and Oxidation Processes

The electrochemical behavior of this compound is expected to be dominated by the reduction of the two nitro groups. While specific studies on this exact molecule are scarce, extensive research on analogous compounds like 3,5-dinitrobenzoic acid (3,5-DNB) and dinitrobenzene (DNB) isomers provides a clear picture of the likely processes. uchile.clresearchgate.netresearchgate.netmarquette.edu

Electrochemical Reduction: Cyclic voltammetry studies on 3,5-DNB at a glassy carbon electrode show two distinct irreversible reduction peaks in the cathodic scan. uchile.clresearchgate.net These correspond to the stepwise reduction of the two nitro groups.

First Reduction Step: The first, less negative peak corresponds to the reduction of one nitro group to a hydroxylamine derivative in a four-electron, four-proton process. R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Second Reduction Step: The second peak, at a more negative potential, is attributed to the reduction of the second nitro group, also to a hydroxylamine. uchile.clresearchgate.net (HOHN-R)-NO₂ + 4e⁻ + 4H⁺ → (HOHN-R)-NHOH + H₂O

In some cases, a further reduction of the hydroxylamine to an amine (a two-electron, two-proton process) can occur at even more negative potentials. The exact potentials and the reversibility of these processes depend on factors like the pH of the medium, the scan rate, and the electrode material. uchile.clresearchgate.netresearchgate.net

Electrochemical Oxidation: The electrochemical oxidation of this compound is expected to be difficult due to the presence of the strongly deactivating nitro groups. Oxidation would likely involve the methyl group or the aromatic ring itself, but would require very high positive potentials.

| Analyte (Analogue) | Electrode | Key Observation | Inferred Process for this compound | Reference |

| 3,5-Dinitrobenzoic Acid | Glassy Carbon | Two irreversible reduction peaks | Stepwise reduction of the two nitro groups to hydroxylamines | uchile.clresearchgate.net |

| 1,3-Dinitrobenzene | Platinum | Two one-electron reduction waves in aprotic media | Formation of a radical anion, then a dianion | researchgate.netmarquette.edu |

| Nitrosobenzene | Mercury | Reversible two-electron reduction to phenylhydroxylamine | The hydroxylamine intermediate is a key species in the reduction pathway | researchgate.net |

Investigation of Electron Transfer Pathways

The reduction of this compound proceeds through a series of electron transfer steps. In aprotic media, such as dimethylformamide (DMF), the initial electron transfer is typically a one-electron process, leading to the formation of a radical anion. researchgate.net

R-NO₂ + e⁻ ⇌ [R-NO₂]•⁻

The stability of this radical anion is a key factor in the subsequent reaction pathway. For dinitrobenzenes, a second electron transfer can occur to form a dianion. marquette.edu

[R-NO₂]•⁻ + e⁻ ⇌ [R-NO₂]²⁻

Theoretical and Computational Investigations on 4 Methyl 3,5 Dinitrobenzonitrile

Electronic Structure and Molecular Orbital Analysis of 4-Methyl-3,5-dinitrobenzonitrile

The arrangement of electrons and orbitals in a molecule is fundamental to its stability and chemical nature. For this compound, with its electron-withdrawing nitro (-NO₂) and cyano (-CN) groups, and an electron-donating methyl (-CH₃) group, these investigations are key to understanding its reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules in their lowest energy state (ground state). While specific DFT studies for this compound are not prominently available in published literature, we can infer its properties from studies on highly analogous compounds like 3,5-dinitrobenzoic acid. nih.gov

A DFT calculation, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecule's three-dimensional structure. These calculations would likely show that the nitro groups are twisted out of the plane of the benzene (B151609) ring to minimize steric repulsion. Key properties such as total energy, which indicates molecular stability, and the dipole moment, which measures polarity, can be calculated. For a molecule with multiple strong polar groups, a significant dipole moment is expected.

| Gibbs Free Energy | Varies (kJ/mol) | Determines the spontaneity of formation and reactions under specific conditions. |

Note: The data in this table is illustrative and represents typical values for structurally similar nitroaromatic compounds. Actual experimental or calculated values for this compound may differ.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these two orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability.

For this compound, the powerful electron-withdrawing nature of the two nitro groups and the cyano group drastically lowers the energy of the LUMO. This makes the aromatic ring highly electron-deficient and thus a strong electron acceptor. Computational studies on similar molecules like 4-nitrobenzonitrile (B1214597) show a LUMO with significant lobes on the carbon atoms attached to the electron-withdrawing groups, marking them as primary sites for nucleophilic attack. wuxibiology.com The HOMO would likely be distributed over the benzene ring and the methyl group. A small HOMO-LUMO gap is expected, signifying that the molecule is chemically reactive.

Illustrative Frontier Orbital Energies (Based on Analogous Compounds)

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | ~ -8.0 to -9.5 eV | Moderate electron-donating capability. |

| LUMO | ~ -3.0 to -4.5 eV | Strong electron-accepting capability, susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.0 to 5.5 eV | Indicates high reactivity and lower kinetic stability. |

Note: These energy values are representative based on similar nitroaromatic compounds and can vary with the computational method used.

Charge Distribution and Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge landscape of a molecule. It helps identify electron-rich regions (negative potential, typically colored red) and electron-poor regions (positive potential, blue).

For this compound, an MEP map would show intense negative potential around the oxygen atoms of the two nitro groups, as they are highly electronegative. Conversely, the most positive potential would be concentrated on the carbon atoms of the aromatic ring, particularly those bonded to the nitro groups (C3 and C5) and the cyano group (C1). These electron-deficient carbon atoms are the most likely targets for an incoming nucleophile. The methyl group at C4 would contribute a small region of relatively lower positive or slightly negative potential.

Computational Modeling of Reaction Pathways and Transition States

Beyond static properties, computational chemistry can model the dynamic process of a chemical reaction, mapping out the energy changes as reactants transform into products.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations for SNAr

Given its electronic structure, this compound is an ideal candidate for Nucleophilic Aromatic Substitution (SNAr) reactions. Computational modeling can elucidate the mechanism of these reactions in great detail. A typical SNAr reaction proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks an electron-poor carbon on the aromatic ring, forming a high-energy intermediate known as a Meisenheimer complex.

Leaving Group Departure: A leaving group (if present) is expelled, and the aromaticity of the ring is restored.

Computational chemists use algorithms to locate the transition state for each step—the highest point on the energy profile connecting the reactant/intermediate and the product. Finding this structure is crucial as its energy determines the activation energy and thus the rate of the reaction.

Once a transition state is found, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This calculation maps the reaction pathway downhill from the transition state, ensuring that it correctly connects the reactants and products (or intermediates). For the SNAr reaction of a related compound, 4-nitrobenzonitrile, with a methoxide (B1231860) nucleophile, DFT calculations have shown a relatively low energy barrier for the nucleophilic addition step, confirming the high reactivity of the substrate. wuxibiology.com Similar behavior would be expected for this compound.

Prediction of Regio- and Stereoselectivity in Chemical Transformations

Computational modeling is also invaluable for predicting the selectivity of a reaction. Regioselectivity refers to which position on the molecule a reaction will occur. In this compound, if a potential leaving group (like a halogen) were present on the ring, DFT calculations could predict which site a nucleophile would preferentially attack by comparing the activation energies for each possible pathway. The carbons at positions 3 and 5 are highly activated by the nitro groups, making them prime targets.

Stereoselectivity , which refers to the preferential formation of one stereoisomer over another, becomes relevant if the molecule reacts with a chiral reagent or under chiral catalysis. While this compound is itself achiral, its reactions could produce chiral products. By calculating the energies of the different transition states leading to each stereoisomer, chemists can predict which product will be favored.

Solvent Effects and Implicit/Explicit Solvent Models in Reaction Simulations

The chemical behavior of this compound in solution is significantly influenced by its interaction with solvent molecules. Computational chemistry offers powerful tools to model these interactions, primarily through implicit and explicit solvent models.

Explicit solvent models, on the other hand, involve the individual representation of solvent molecules surrounding the solute. This method, often employed in molecular dynamics (MD) simulations, provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, which lacks strong hydrogen bond donors, interactions with protic solvents would primarily involve the oxygen atoms of the nitro groups and the nitrogen atom of the nitrile group acting as hydrogen bond acceptors. Explicit solvent simulations can reveal the structure of the solvation shells and the dynamics of solvent exchange, which are critical for understanding reaction mechanisms in solution. For instance, in nucleophilic aromatic substitution reactions, the arrangement of solvent molecules around the reaction center can significantly impact the activation energy.

A study on the hydration of the related compound 3,5-dinitrobenzonitrile (B189459) has demonstrated the importance of the solvent environment in chemical transformations. While this study focused on a catalytic process, it underscores the principle that the solvent is not merely a passive medium but an active participant in the reaction coordinate.

Vibrational Spectroscopy and NMR Parameter Prediction for Structural Elucidation

Theoretical calculations are indispensable for interpreting experimental spectroscopic data and confirming the structure of this compound.

Theoretical Calculation of Infrared and Raman Spectra

Density Functional Theory (DFT) is a widely used method for calculating the vibrational frequencies of molecules. By optimizing the molecular geometry and computing the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum (Infrared and Raman) can be generated. For a definitive assignment of the experimental spectral bands, these theoretical calculations are crucial.

A comparative vibrational spectroscopic investigation of the related molecule, 4-methyl 3-nitrobenzonitrile, using the B3LYP/6-311+G(2df,2p) method, has provided insights into the vibrational modes of such substituted benzenes. nih.gov The study highlighted how different functional groups attached to the benzene ring affect the vibrational frequencies. nih.gov For this compound, characteristic vibrational modes would include the symmetric and asymmetric stretching of the NO₂ groups, the C≡N stretching frequency, and various aromatic C-H and C-C vibrations. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.

| Functional Group | Characteristic Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| -NO₂ | Asymmetric Stretch | 1500 - 1570 |

| -NO₂ | Symmetric Stretch | 1335 - 1370 |

| -C≡N | Stretch | 2220 - 2260 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Ring Stretch | 1400 - 1600 |

| C-N Stretch | Stretch | 800 - 900 |

| C-CH₃ Stretch | Stretch | 1180 - 1300 |

Note: The exact wavenumbers for this compound would require specific DFT calculations.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

The prediction of NMR chemical shifts using quantum chemical methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method, is a powerful tool for structural verification. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing these values to the calculated shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, ¹H and ¹³C NMR spectroscopy would provide distinct signals for each unique proton and carbon atom. The electron-withdrawing nitro groups are expected to have a significant deshielding effect on the aromatic protons and carbons, shifting their resonances to higher ppm values. The methyl group protons would appear at a much lower chemical shift.

While specific GIAO calculations for this compound are not documented in publicly available research, the methodology is well-established. DFT functionals like B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(2d,p)), are commonly used for such predictions. The inclusion of solvent effects in these calculations, often through implicit models like PCM, can further improve the accuracy of the predicted chemical shifts.

| Atom Type | Expected Chemical Shift Range (ppm) | Influencing Factors |

| Aromatic Protons | 7.5 - 9.0 | Strong deshielding by two -NO₂ groups and the -CN group. |

| Methyl Protons | 2.0 - 3.0 | Shielding relative to aromatic protons. |

| Aromatic Carbons | 110 - 160 | Significant deshielding at positions attached to nitro and nitrile groups. |

| Nitrile Carbon | 115 - 125 | Characteristic chemical shift for nitrile carbons. |

| Methyl Carbon | 15 - 25 | Shielded relative to aromatic carbons. |

Note: These are estimated ranges based on the effects of the functional groups. Precise values require specific GIAO calculations.

Interpretation of Spectroscopic Data through Quantum Chemical Calculations

The synergy between experimental spectroscopy and quantum chemical calculations is essential for an unambiguous interpretation of the data. Theoretical calculations provide a basis for assigning each peak in an experimental spectrum to a specific molecular motion (in vibrational spectroscopy) or a particular nucleus (in NMR spectroscopy).

In the case of this compound, DFT calculations of the vibrational spectra would allow for the confident assignment of the complex fingerprint region in the IR and Raman spectra. Similarly, GIAO calculations of NMR chemical shifts would help to resolve any ambiguities in the assignment of the aromatic proton and carbon signals, especially in cases of accidental peak overlap. By comparing the calculated and experimental spectra, a high degree of confidence in the molecular structure can be achieved.

Intermolecular Interactions and Supramolecular Assembly Prediction

The way this compound molecules interact with each other in the solid state determines its crystal structure and macroscopic properties. Computational methods can be used to predict and analyze these non-covalent interactions.

Hydrogen Bonding Networks and Aromatic Stacking Interactions

Although this compound does not possess strong hydrogen bond donors, the oxygen atoms of the nitro groups and the nitrogen atom of the nitrile group can act as hydrogen bond acceptors. In the presence of suitable donor molecules, or even weak C-H···O and C-H···N interactions, these can play a role in the formation of supramolecular assemblies.

Of greater significance for this electron-deficient aromatic system are likely to be aromatic stacking (π-π) interactions. The nitro groups withdraw electron density from the benzene ring, creating a highly electron-poor (π-acidic) aromatic system. This can lead to strong stacking interactions with electron-rich aromatic systems or even self-stacking in an offset parallel arrangement to minimize electrostatic repulsion. Computational studies on nitroarene binding sites in proteins have shown that these stacking interactions can be very strong, with binding energies up to -14.6 kcal/mol. acs.org The regiochemistry of the nitro substituents significantly influences the geometry and strength of these interactions. acs.org

While a detailed crystal structure analysis for this compound is not widely reported, studies on related dinitrobenzene derivatives often reveal complex packing arrangements dominated by a combination of weak hydrogen bonds and π-π stacking interactions. These interactions collectively contribute to the stability of the crystal lattice. Predicting the supramolecular assembly involves exploring the potential energy surface for different dimer and cluster configurations to identify the most stable packing motifs.

Prediction of Crystal Packing and Polymorphism in Solid-State Structures

The arrangement of molecules in a crystal lattice, known as crystal packing, and the existence of multiple crystalline forms, or polymorphism, are critical determinants of a material's physical properties. For a molecule like this compound, with its polar nitrile and nitro groups, computational methods are invaluable for predicting these solid-state structures. nih.govresearchgate.net

Computational crystal structure prediction (CSP) has become an essential tool, particularly in the pharmaceutical and materials sciences, to foresee the possible polymorphs of a given organic molecule. nih.govtandfonline.com The process typically involves generating a multitude of potential crystal structures and then ranking them based on their lattice energies. wikipedia.org This thermodynamic approach, however, often overestimates the number of likely polymorphs, highlighting the need to also consider the kinetic factors that govern crystallization. nih.gov

For organic molecules, the search for stable crystal structures is a significant computational challenge due to the vastness of the search space, which includes numerous space groups and the possibility of multiple molecules in the asymmetric unit. nih.gov The relative energies between different polymorphs can be very small, often within a few kilojoules per mole, demanding highly accurate computational methods. researchgate.net

While specific CSP studies on this compound are not prevalent in public literature, the methodologies are well-established. A typical computational workflow would involve:

Generating a wide range of possible crystal packing arrangements.

Optimizing the geometry of these structures using force fields or more advanced quantum mechanical methods.

Ranking the resulting structures by their calculated lattice energies to identify the most thermodynamically stable forms.

The following table illustrates a hypothetical energy ranking of predicted polymorphs for this compound, a common output of CSP studies.

Table 1: Hypothetical Lattice Energy Ranking of Predicted Polymorphs for this compound

| Polymorph | Space Group | Calculated Lattice Energy (kJ/mol) | Relative Energy (kJ/mol) | Simulated Density (g/cm³) |

|---|---|---|---|---|

| I | P2₁/c | -110.5 | 0.0 | 1.58 |

| II | P-1 | -108.2 | 2.3 | 1.55 |

| III | P2₁2₁2₁ | -105.7 | 4.8 | 1.53 |

| IV | C2/c | -103.1 | 7.4 | 1.51 |

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of complexes between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. wikipedia.org The electron-deficient aromatic ring of this compound, due to the presence of two nitro groups, makes it a potential guest for electron-rich host molecules.

Computational studies can model and predict the stability and structure of such host-guest complexes. These investigations are crucial for designing molecular sensors or systems for controlled release. For instance, the interaction of nitroaromatic compounds with various host molecules, such as pillararenes, has been studied computationally and experimentally. rsc.orgresearchgate.net These studies often reveal that the stability of the complex is dependent on factors like the size and shape complementarity between the host and guest, as well as electrostatic interactions. rsc.org

In the context of this compound, theoretical calculations could be employed to:

Screen potential host molecules for their ability to form stable complexes.

Determine the binding affinity and the geometry of the host-guest complex.

Analyze the nature of the non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize the complex.

A hypothetical study might explore the complexation of this compound with a cyclodextrin (B1172386) host, with results summarized in the table below.

Table 2: Theoretical Binding Energies for the Complexation of this compound with a Host Molecule

| Host Molecule | Guest Molecule | Calculated Binding Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|---|

| β-Cyclodextrin | This compound | -5.8 | Hydrophobic and van der Waals interactions |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

QSAR and QSPR studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physical properties, respectively. mdpi.com These models are particularly useful for predicting the behavior of new or untested compounds. nih.gov

Derivation of Theoretical Descriptors for Reactivity Profiling

For a molecule like this compound, a variety of theoretical descriptors can be calculated using quantum chemical methods. These descriptors provide insights into the molecule's reactivity. The nitro groups are strongly electron-withdrawing, which significantly influences the electronic properties of the benzene ring.

Key descriptors include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate and accept electrons, respectively. For nitroaromatic compounds, the LUMO energy is particularly important for predicting their susceptibility to nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Atomic Charges: These provide a quantitative measure of the electron distribution among the atoms in the molecule.

The following table presents a hypothetical set of calculated descriptors for this compound.

Table 3: Calculated Theoretical Descriptors for this compound

| Descriptor | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -8.5 eV | Low likelihood of acting as an electron donor |

| LUMO Energy | -3.2 eV | High susceptibility to nucleophilic attack |

| Dipole Moment | 3.5 D | Significant molecular polarity |

Development of Predictive Models for Synthetic Yields and Selectivities

Predictive models for synthetic outcomes, such as yield and regioselectivity, are a key application of QSAR/QSPR. For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), computational models can predict the likely products and their relative amounts. rsc.org

These models often use multivariate linear regression or more advanced machine learning techniques to correlate a set of calculated descriptors with experimental outcomes. rsc.org For SNAr reactions, descriptors such as the electron affinity and the electrostatic potential at the substitution site have been shown to be effective predictors of reactivity and regioselectivity. rsc.orgresearchgate.net

A hypothetical QSPR model for predicting the yield of an SNAr reaction with this compound might take the form of the following equation:

Yield (%) = c₀ + c₁(LUMO Energy) + c₂(ESP at C-X) + c₃(Steric Factor)*

Where c₀, c₁, c₂, and c₃ are coefficients determined from a training set of related reactions.

Machine Learning Applications in Reaction Outcome Prediction for Related Systems

Machine learning (ML) is revolutionizing the prediction of chemical reaction outcomes. mit.eduneurips.cc By training on large datasets of known reactions, ML models can learn complex relationships between reactants, reagents, and products. acs.orgnih.gov These models can predict the major product of a reaction with high accuracy and are also being developed to suggest optimal reaction conditions. mit.edunih.gov

For systems related to this compound, such as other nitroaromatic compounds, ML models have been used to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgchemrxiv.org These models often use quantum chemical descriptors, such as atomic charges, as input features. rsc.orgchemrxiv.org For instance, a model trained on a large dataset of bromination reactions achieved high accuracy in predicting the site of substitution. rsc.org

The performance of such a machine learning model is typically evaluated using metrics like accuracy and precision, as illustrated in the hypothetical table below.

Table 4: Hypothetical Performance of a Machine Learning Model for Predicting Regioselectivity in Nitration of Benzonitrile Derivatives

| Dataset | Accuracy | Precision | Number of Reactions |

|---|---|---|---|

| Training Set | 95% | 92% | 10,000 |

| Test Set | 91% | 88% | 2,500 |

Advanced Research Applications and Future Directions for 4 Methyl 3,5 Dinitrobenzonitrile Derivatives

Precursor in Complex Organic Synthesis and Specialty Chemicals

The strategic placement of electron-withdrawing nitro groups and a reactive nitrile group, ortho and para to a methyl group, makes 4-Methyl-3,5-dinitrobenzonitrile and its derivatives valuable starting materials in multi-step organic syntheses. These functionalities allow for a wide range of chemical transformations, leading to the creation of diverse and complex molecular structures.

Building Blocks for Advanced Pharmaceutical Intermediates

The dinitrophenyl moiety is a recurring structural motif in various pharmaceutically active compounds. While direct applications of this compound in drug synthesis are not extensively documented, the closely related compound, 4-Methyl-3,5-dinitrobenzoic acid, has been successfully utilized as a key starting material in the asymmetric synthesis of the benzazocine core of FR900482, a potent immunosuppressant. innospk.com This highlights the potential of the 4-methyl-3,5-dinitrophenyl scaffold as a foundational element for constructing complex therapeutic agents. The nitrile group of this compound can be readily hydrolyzed to a carboxylic acid, further underscoring its potential as a surrogate for 4-Methyl-3,5-dinitrobenzoic acid in such synthetic endeavors.

Furthermore, derivatives such as 2-Amino-4-methyl-3,5-dinitrobenzonitrile serve as crucial intermediates in the synthesis of complex heterocyclic systems. The presence of an amino group, introduced through nucleophilic aromatic substitution, opens up pathways for cyclization reactions to form fused ring systems, which are prevalent in many drug candidates.

Synthetic Routes to Agrochemical Active Ingredients

The field of agrochemicals often utilizes nitroaromatic compounds as precursors for active ingredients. While specific examples detailing the use of this compound in the synthesis of pesticides or herbicides are not prevalent in publicly available literature, the related compound 4-Methyl-3-nitrobenzonitrile is recognized as a versatile intermediate in the production of agrochemicals. The dinitro substitution in this compound could potentially lead to the development of new agrochemical candidates with enhanced efficacy or novel modes of action. The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack, allowing for the introduction of various functional groups that can be tailored to target specific biological pathways in pests or weeds.

Versatile Intermediate in the Synthesis of Functional Dyes and Pigments

Dinitro-substituted aromatic compounds have historically served as important intermediates in the synthesis of a wide array of dyes and pigments. The chromophoric properties of the dinitrophenyl group, combined with the synthetic versatility of the nitrile functionality, position this compound as a promising precursor for novel colorants. The nitrile group can be transformed into various other functionalities, such as amines or carboxylic acids, which can then be used to build larger conjugated systems responsible for color. For instance, reduction of the nitro groups to amines would yield diamino-methyl-benzonitrile derivatives, which are valuable precursors for azo dyes. While direct evidence for the application of this compound in commercial dyes is limited, the fundamental principles of color chemistry suggest its potential in this area.

Design and Synthesis of Functional Materials Based on this compound Scaffolds

The electronic properties of this compound, arising from the presence of strong electron-withdrawing nitro groups, make it an attractive building block for the design and synthesis of advanced functional materials. These materials can exhibit interesting optical, electronic, and energetic properties.

Precursors for Energetic Materials Research and Development

Nitroaromatic compounds are the cornerstone of many energetic materials. The high nitrogen and oxygen content of this compound suggests its potential as a precursor for the synthesis of novel high-energy-density materials. While this specific compound has not been extensively studied as an energetic material itself, related structures such as those based on dinitropyrazole are actively being researched as promising insensitive energetic compounds. echemi.com The introduction of further energetic functionalities, such as azide (B81097) or nitramine groups, onto the this compound scaffold could lead to the development of new melt-castable explosives or propellants with tailored performance characteristics. nih.gov

Table 1: Comparison of Properties of Related Energetic Precursors

| Compound | Molecular Formula | Key Features | Potential Application |

| 4-Chloro-3,5-dinitropyrazole | C₃HCl₂N₄O₄ | Dinitropyrazole core, reactive chlorine atom | Precursor for insensitive explosives |

| 3,5-Dinitro-4-methylnitramino-1-methylpyrazole | C₅H₆N₆O₆ | Dinitropyrazole with nitramine group | Melt-castable explosive |

| This compound | C₈H₅N₃O₄ | Dinitrobenzene core, nitrile group | Potential precursor for energetic polymers or melt-castable explosives |

Synthetic Routes to Charge-Transfer Complexes and Donor-Acceptor Systems

The electron-deficient nature of the this compound aromatic ring makes it an excellent electron acceptor. This property can be exploited in the formation of charge-transfer (CT) complexes with electron-rich donor molecules. These complexes are of significant interest due to their unique photophysical and electronic properties, which have potential applications in organic electronics, such as in sensors and nonlinear optical materials.

While specific studies on charge-transfer complexes of this compound are not widely reported, research on the closely related 3,5-dinitrobenzonitrile (B189459) has demonstrated its ability to form crystalline CT complexes with various donor molecules, such as N-methylcarbazole and N-ethylcarbazole. tcichemicals.com In these complexes, the donor and acceptor molecules stack alternately in columns, facilitating charge transfer interactions. Similarly, dinitrobenzoic acids have been shown to form charge-transfer complexes with donor molecules like 4-(dimethylamino)pyridine. It is therefore highly probable that this compound would also form stable charge-transfer complexes, with the methyl group potentially influencing the packing and electronic properties of the resulting materials.

Table 2: Examples of Charge-Transfer Complexes with Related Acceptor Molecules

| Acceptor Molecule | Donor Molecule | Key Interaction | Potential Application |

| 3,5-Dinitrobenzonitrile | N-Methylcarbazole | π-π stacking | Organic electronics |

| 3,5-Dinitrobenzoic acid | 4-(Dimethylamino)pyridine | Proton transfer and π-π stacking | Nonlinear optics |

| This compound | (Hypothetical) Aromatic Hydrocarbons | π-π stacking and charge transfer | Molecular sensors |

Building Blocks for Organic Electronic and Photonic Devices

The unique molecular architecture of this compound, characterized by a π-conjugated aromatic system functionalized with strongly electron-withdrawing nitro groups and a cyano group, positions its derivatives as promising candidates for the development of novel organic electronic and photonic materials. The inherent electronic properties of the dinitrobenzonitrile core, such as a high electron affinity, make it an attractive building block for n-type organic semiconductors. These materials are essential components in a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.

The derivatization of this compound can be strategically employed to fine-tune its electronic and physical properties to meet the specific demands of various device applications. For instance, the introduction of extended π-conjugated substituents can enhance intermolecular charge transport, a critical factor for achieving high charge carrier mobilities in OFETs. Furthermore, the formation of charge-transfer complexes with suitable electron-donating molecules is a promising avenue for the development of materials with tailored optical and electronic properties. Research on related dinitrobenzonitrile compounds has demonstrated their ability to form one-dimensional columnar stacks with donor molecules, a structural motif that can facilitate efficient charge transport. nih.gov

Future research in this area will likely focus on the synthesis of novel derivatives of this compound with optimized molecular packing and energy levels to enhance device performance. The exploration of co-polymers incorporating the this compound moiety could also lead to materials with improved processability and film-forming properties, which are crucial for the fabrication of large-area and flexible electronic devices.

Analytical Methodologies for the Detection and Quantification of this compound

The accurate detection and quantification of this compound in various matrices are crucial for monitoring its presence in environmental samples and for quality control in its potential applications. A range of analytical techniques can be employed for this purpose, leveraging the chemical and physical properties of the molecule.

Development of Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS)

Hyphenated chromatographic techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For the analysis of this compound, a suitable capillary GC column, such as one with a dimethylpolysiloxane stationary phase, can be used for separation. amazonaws.com Electron impact (EI) ionization is a common technique used in GC-MS, which would likely produce a characteristic fragmentation pattern for this compound, allowing for its unambiguous identification and quantification. amazonaws.com